2-(methoxymethoxy)benzoic Acid
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
2-(methoxymethoxy)benzoic Acid, along with similar compounds, has been a subject of interest in crystallography. A study by Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, highlighting the formation of two-dimensional architectures in these compounds primarily through hydrogen bonds and other interactions (Suchetan et al., 2016).
Mass Spectrometry Enhancements
In mass spectrometry, certain benzoic acid derivatives, including 2-(methoxymethoxy)benzoic Acid, are used as additives to improve ion yields and signal-to-noise ratios, especially for high-mass range molecules. This application was detailed in a study by Karas et al. (1993), where these derivatives were found to improve the performance of matrix-assisted laser desorption/ionization mass spectrometry (Karas et al., 1993).
Molecular Reactivity and Property Analysis
A detailed analysis of the molecular structure and reactivity of 4-bromo-3-(methoxymethoxy)benzoic acid was conducted by Yadav et al. (2022). The study focused on understanding the molecule's reactivity, solvation effects, vibrational assessment, and non-linear optical properties (Yadav et al., 2022).
Polyaniline Doping
Benzoic acid derivatives are used as dopants in polyaniline, as demonstrated by Amarnath and Palaniappan (2005). Their research explored how different benzoic acids, including 2-(methoxymethoxy)benzoic Acid, affect the properties of polyaniline, such as conductivity and thermal stability (Amarnath & Palaniappan, 2005).
Safety and Hazards
properties
IUPAC Name |
2-(methoxymethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNVPLFYBZBHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446016 | |
Record name | 2-(methoxymethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethoxy)benzoic Acid | |
CAS RN |
5876-91-5 | |
Record name | 2-(methoxymethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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